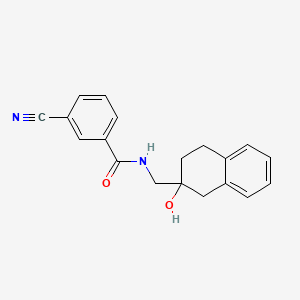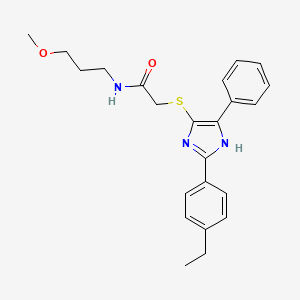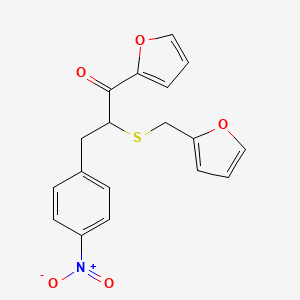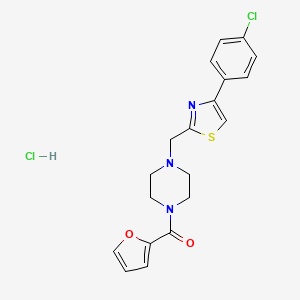![molecular formula C23H22N6O2 B2416806 5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole CAS No. 1775410-57-5](/img/structure/B2416806.png)
5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole” is a synthetic compound. It contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives, like the one , has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a piperazine ring, a pyrimidine ring, and an oxadiazole ring. The piperazine ring is substituted with a methoxyphenyl group and a pyrimidinyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, ring-opening, and cycloaddition . For example, cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Compounds with structures related to "5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole" have been synthesized and characterized, providing foundational knowledge for further exploration of their medicinal applications. For instance, the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives have been reported, highlighting the potential of these compounds in addressing microbial resistance (Bektaş et al., 2007). Additionally, crystal structure studies and Hirshfeld surface analysis have been conducted on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, offering insights into the molecular architecture and intermolecular interactions of these compounds (Kumara et al., 2017).
Biological Activities and Pharmacological Potential
Research has extensively evaluated the biological activities of compounds within this chemical class, including their antioxidant, antimicrobial, and anticonvulsant properties. For example, in vitro antioxidant activity studies have demonstrated the radical scavenging capabilities of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, indicating their potential utility in oxidative stress-related conditions (Mallesha et al., 2014). The antimicrobial properties of piperazinyl oxazolidinone compounds have also been explored, with certain derivatives showing efficacy against gram-positive pathogens, underscoring their potential as antibacterial agents (Tucker et al., 1998). Furthermore, the anticonvulsant activity of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has been evaluated in vivo, revealing compounds with significant efficacy in seizure models, suggesting their potential as antiepileptic drugs (Harish et al., 2013).
Propiedades
IUPAC Name |
5-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-30-19-9-7-18(8-10-19)28-11-13-29(14-12-28)22-20(15-24-16-25-22)23-26-21(27-31-23)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKGZHZCLSFOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine](/img/structure/B2416723.png)




![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2416732.png)


![N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2416736.png)


![diethyl 1-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2416742.png)

